N-(quinolin-5-ylmethyl)ethanamine
Overview
Description
N-(quinolin-5-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Structural Studies:
- Manganese(II) complexes with bis(quinolin-2-ylmethyl)ethanamine ligands demonstrate varied coordination geometries and exhibit unique structural characteristics (Frey et al., 2021).
- Cadmium complex with a quinoline-derived Schiff base shows a distorted trigonal bipyramidal geometry, suggesting potential applications in materials science (Faizi et al., 2015).
Corrosion Inhibition:
- Triazine derivatives containing quinolin moieties, such as 2,4,6-tris(quinolin-8-yloxy)-1,3,5-triazine, effectively inhibit steel corrosion in acidic solutions, demonstrating their utility in industrial applications (El‐Faham et al., 2016).
Biomedical Research:
- Quinoline derivatives are being explored for their potential as anticancer agents, with some showing significant activity against various cancer cell lines (Chen et al., 2002).
- Some quinoline compounds are investigated for their hypoglycemic effects, indicating a potential role in diabetes treatment (Kalapko et al., 2014).
- Rhenium(I) complexes with quinoline ligands are being studied for their potential in photodynamic therapy for cancer treatment (Leonidova et al., 2014).
Molecular Recognition and Sensing:
- Quinoline derivatives have been used in the synthesis of metal complexes, which can be useful for sensing and molecular recognition applications (Zhang et al., 2005).
Properties
IUPAC Name |
N-(quinolin-5-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-13-9-10-5-3-7-12-11(10)6-4-8-14-12/h3-8,13H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSJNCURPOGJTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C2C=CC=NC2=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.